molecular formula C15H21NO B13872478 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide

Katalognummer: B13872478
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: ZUZCZOYUDOASOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is an organic compound with a unique structure characterized by its tetramethyl-substituted naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide typically involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields the intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can be further modified to obtain the desired carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, where it absorbs light and undergoes a chemical change that initiates polymerization reactions. This process involves the formation of reactive intermediates that propagate the polymerization chain reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione

Uniqueness

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C15H21NO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H2,16,17)

InChI-Schlüssel

ZUZCZOYUDOASOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)N)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.